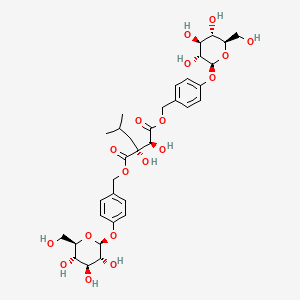
Lexitromicina
Descripción general
Descripción
Lexithromycin, también conocido como Eritromicina A 9-metoxima, es un derivado semisintético de la eritromicina. Pertenece a la clase de antibióticos macrólidos y exhibe actividad antibacteriana. Lexithromycin es conocido por su mejor estabilidad al pH y su hidrofobicidad, lo que mejora su absorción in vivo .
Aplicaciones Científicas De Investigación
Lexithromycin tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como un compuesto modelo para estudiar antibióticos macrólidos y sus derivados.
Biología: Investigado por sus propiedades antibacterianas contra diversas cepas bacterianas.
Medicina: Explorado por su posible uso en el tratamiento de infecciones bacterianas, incluidas las causadas por cepas resistentes.
Industria: Utilizado en el desarrollo de nuevos antibióticos y formulaciones farmacéuticas
Mecanismo De Acción
Lexithromycin ejerce sus efectos antibacterianos inhibiendo la síntesis de proteínas en las bacterias. Se une a la subunidad 50S de los ribosomas bacterianos, bloqueando el túnel de salida de los polipéptidos. Esto evita la elongación de la cadena peptídica, inhibiendo en última instancia el crecimiento bacteriano . Los objetivos moleculares incluyen el ARNr 23S del ribosoma bacteriano .
Análisis Bioquímico
Biochemical Properties
Lexithromycin, like other macrolides, prevents protein synthesis by binding to the ribosome at the polypeptide exit tunnel . This interaction inhibits the process of translation, thereby preventing the synthesis of essential proteins required for bacterial growth and survival .
Cellular Effects
Lexithromycin has been shown to reduce the intracellular accumulation of viral RNA and virus spread, as well as prevent virus-induced cell death, by inhibiting the SARS-CoV-2 entry into cells . This suggests that Lexithromycin may have potential antiviral properties in addition to its antibacterial activity.
Molecular Mechanism
The molecular mechanism of Lexithromycin involves the inhibition of protein synthesis in bacteria. It achieves this by binding to the ribosome, specifically at the polypeptide exit tunnel . This binding prevents the elongation of the polypeptide chain, thereby inhibiting protein synthesis .
Temporal Effects in Laboratory Settings
It is known that the effects of antibiotics can change over time due to factors such as drug stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Lexithromycin dosage in animal models have not been extensively studied. It is generally understood that the effects of antibiotics can vary with different dosages, with potential threshold effects and toxic or adverse effects at high doses .
Transport and Distribution
After Lexithromycin enters the systemic circulation, it is distributed to the body’s tissues . Distribution is generally uneven because of differences in blood perfusion, tissue binding (e.g., because of lipid content), regional pH, and permeability of cell membranes .
Subcellular Localization
As an antibiotic, it is expected to localize primarily in the bacterial cells it targets, where it binds to the ribosomes to exert its antibacterial effects .
Métodos De Preparación
Lexithromycin se sintetiza modificando la eritromicina A. El paso clave implica la reacción del grupo 9-ceto de la eritromicina A con metil oxima, lo que da como resultado la formación de Eritromicina A 9-metoxima . Esta modificación estructural mejora la estabilidad y las propiedades de absorción del compuesto. Los métodos de producción industrial generalmente implican la síntesis a gran escala utilizando condiciones de reacción similares, lo que garantiza una alta pureza y rendimiento .
Análisis De Reacciones Químicas
Lexithromycin se somete a diversas reacciones químicas, que incluyen:
Oxidación: Lexithromycin se puede oxidar en condiciones específicas para formar derivados de oxima.
Reducción: Las reacciones de reducción pueden convertir el grupo oxima de nuevo al grupo ceto original.
Sustitución: Lexithromycin puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Comparación Con Compuestos Similares
Lexithromycin se compara con otros antibióticos macrólidos como:
Eritromicina: El compuesto padre de Lexithromycin, conocido por su actividad antibacteriana de amplio espectro.
Azitromicina: Un macrólido con una vida media más larga y una mayor penetración en los tejidos.
Claritromicina: Otro macrólido con mejor estabilidad ácida y mejor absorción oral.
Lexithromycin es único debido a su mayor estabilidad al pH y su hidrofobicidad, lo que mejora su absorción y eficacia .
Propiedades
IUPAC Name |
(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H70N2O13/c1-15-26-38(10,46)31(42)21(4)28(39-48-14)19(2)17-36(8,45)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-37(9,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28+/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZGUSZNXKOMCQ-SQYJNGITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/OC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H70N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
763.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53066-26-5 | |
| Record name | Lexithromycin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053066265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LEXITHROMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QKO29734U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















